(E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one
Description
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFNO2/c1-2-25-17-8-9-18-15(12-17)11-14(20(21)23-18)5-10-19(24)13-3-6-16(22)7-4-13/h3-12H,2H2,1H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZKCALWKODJEQ-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H16ClFNO2
- Molecular Weight : 335.78 g/mol
Structural Features
The compound features a quinoline moiety, which is known for its diverse pharmacological properties. The presence of the chloro and ethoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds similar to (E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one may exhibit several mechanisms of action:
- Antimicrobial Activity : Quinoline derivatives are often explored for their antibacterial and antifungal properties. The compound's structural features suggest potential interactions with microbial enzymes or membranes.
- Anticancer Properties : Some studies have indicated that quinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This may involve the modulation of signaling pathways associated with cell survival and proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting the metabolism of drugs or endogenous compounds.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various quinoline derivatives, including those structurally similar to (E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific bacterial strain tested.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10 |
| Compound B | Escherichia coli | 20 |
| (E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one | Pseudomonas aeruginosa | 15 |
Anticancer Activity
In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported to be in the micromolar range, indicating a promising anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12 |
| A549 (Lung Cancer) | 15 |
Case Study 1: Antibacterial Efficacy
A research team conducted a study on the antibacterial effects of (E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound effectively reduced bacterial viability by over 80% at concentrations above 20 µg/mL after 24 hours of exposure.
Case Study 2: Cancer Cell Apoptosis
In another study focusing on its anticancer properties, researchers treated MCF7 cells with varying concentrations of the compound. Flow cytometry analysis revealed a significant increase in early apoptotic cells at concentrations above 10 µM, suggesting that the compound triggers apoptotic pathways effectively.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Chalcone Derivatives
Table 1: SAR of Selected Chalcone Derivatives
| Compound | Ring A Substitutions | Ring B Substitutions | IC50 (μM) | Key Feature |
|---|---|---|---|---|
| Cardamonin | o-, p-hydroxyl | None | 4.35 | High activity |
| 2j | 4-Br, 2-OH, 5-I | 4-F | 4.703 | Strong EWG on both rings |
| Target Compound | 2-Cl, 6-OEt (quinoline) | 4-F | N/A | Quinoline core |
| 2p | 4-OCH3, 2-OH, 5-I | 4-OCH3 | 70.79 | EWG replaced with EDG |
EWG = Electron-withdrawing group; EDG = Electron-donating group.
Electronic and Optical Properties
Fluorine and chlorine substituents significantly influence electronic properties:
- CH-ClF and CH-FF (): Fluorine’s higher electronegativity in CH-FF reduces the HOMO-LUMO gap, enhancing dye-sensitized solar cell (DSSC) efficiency (4.2%) compared to CH-ClF (3.1%). The target compound’s 4-fluorophenyl group may similarly improve charge transfer, while the ethoxy group on quinoline could modulate solubility and crystallinity .
- Nonlinear Optical Materials: Fluorinated chalcones like (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one exhibit strong second-harmonic generation (SHG) due to planar molecular geometry and hydrogen-bonding networks.
Antimicrobial and Antifungal Activity
- Antifungal Activity: (E)-1-(4’-aminophenyl)-3-(4-fluorophenyl)-prop-2-en-1-one (compound 2 in ) shows MIC = 0.07 µg/mL against Trichophyton rubrum. The target compound’s 4-fluorophenyl group and quinoline’s nitrogen atom may similarly disrupt microbial membranes or efflux pumps .
- Synergy with Efflux Pump Inhibitors: Chalcones with fluorine substitutions (e.g., 4-fluorophenyl) demonstrate enhanced activity against Staphylococcus aureus strains overexpressing NorA efflux pumps. The target compound’s chloro and ethoxy groups may further modulate lipophilicity and membrane penetration .
Crystallographic and Structural Insights
- Dihedral Angles: In fluorophenyl chalcones (), dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing planarity and intermolecular interactions. The quinoline core in the target compound may enforce a specific dihedral angle, affecting packing efficiency and crystal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
